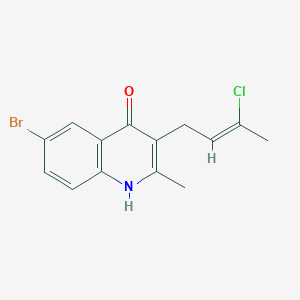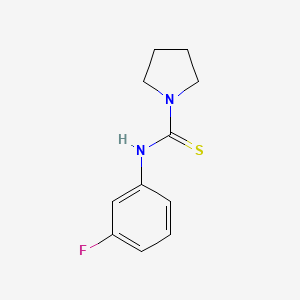
N-(4-fluoro-3-nitrophenyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-nitrophenyl)-2-naphthamide, also known as FNPA, is a synthetic compound that has gained significant attention in scientific research. FNPA is a potent inhibitor of the enzyme, cyclic nucleotide phosphodiesterase (PDE), which is involved in the regulation of intracellular cyclic nucleotide levels.
作用机制
N-(4-fluoro-3-nitrophenyl)-2-naphthamide acts as a competitive inhibitor of PDE, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, N-(4-fluoro-3-nitrophenyl)-2-naphthamide increases the levels of cAMP and cGMP, which are important second messengers involved in cellular signaling pathways. The increased levels of cAMP and cGMP lead to downstream effects such as the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.
Biochemical and Physiological Effects:
The increased levels of cAMP and cGMP due to N-(4-fluoro-3-nitrophenyl)-2-naphthamide treatment have been shown to have various biochemical and physiological effects. For example, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been reported to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been reported to improve cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-β (Aβ) deposition.
实验室实验的优点和局限性
One of the major advantages of using N-(4-fluoro-3-nitrophenyl)-2-naphthamide in lab experiments is its specificity towards PDE inhibition. N-(4-fluoro-3-nitrophenyl)-2-naphthamide exhibits high selectivity towards PDE4 and PDE5 isoforms, which are involved in the regulation of inflammation and smooth muscle relaxation, respectively. Moreover, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been reported to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using N-(4-fluoro-3-nitrophenyl)-2-naphthamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
N-(4-fluoro-3-nitrophenyl)-2-naphthamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for N-(4-fluoro-3-nitrophenyl)-2-naphthamide research include:
1. Investigating the efficacy of N-(4-fluoro-3-nitrophenyl)-2-naphthamide in combination with other chemotherapy drugs for the treatment of cancer.
2. Studying the effects of N-(4-fluoro-3-nitrophenyl)-2-naphthamide on other signaling pathways such as the MAPK/ERK pathway.
3. Exploring the potential use of N-(4-fluoro-3-nitrophenyl)-2-naphthamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
4. Developing novel formulations of N-(4-fluoro-3-nitrophenyl)-2-naphthamide to improve its solubility and bioavailability.
5. Conducting clinical trials to evaluate the safety and efficacy of N-(4-fluoro-3-nitrophenyl)-2-naphthamide in humans.
Conclusion:
N-(4-fluoro-3-nitrophenyl)-2-naphthamide is a synthetic compound that has gained significant attention in scientific research due to its potent inhibitory activity towards PDE. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, further research is needed to explore its efficacy and safety in humans. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has the potential to be a valuable tool for drug discovery and development in the future.
合成方法
N-(4-fluoro-3-nitrophenyl)-2-naphthamide can be synthesized by reacting 4-fluoro-3-nitroaniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism and results in the formation of N-(4-fluoro-3-nitrophenyl)-2-naphthamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has also been reported to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. Moreover, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-15-8-7-14(10-16(15)20(22)23)19-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEORFLZLMYGJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-chlorobenzyl)thio]-4-pyrimidinol](/img/structure/B5849470.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)



![2-[(4-benzyl-1-piperazinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5849504.png)

![4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)
![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)



